1-(5-methoxy-1H-indol-3-yl)ethanone

Description

Significance of the Indole (B1671886) Scaffold in Modern Chemical Research

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged" structure in medicinal chemistry. wisdomlib.orgijpsr.com This designation stems from its widespread presence in a vast number of biologically active molecules, both naturally occurring and synthetic. nih.govmdpi.com Many alkaloids, amino acids like tryptophan, and plant hormones feature the indole core, highlighting its evolutionary selection for biological interactions. mdpi.com

The versatility of the indole ring allows it to be chemically modified at multiple positions, enabling the creation of large libraries of diverse compounds. mdpi.com This structural adaptability makes the indole scaffold a crucial building block in the design of new drugs. nih.govnih.gov Researchers have successfully developed indole derivatives to target a wide array of pharmacological pathways, leading to agents with anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. nih.govnih.govchim.it The continued investigation of indole-based compounds is a testament to their proven success and future potential in addressing significant health challenges. ijpsr.comnih.gov

Contextualization of 1-(5-methoxy-1H-indol-3-yl)ethanone within Indole Chemistry

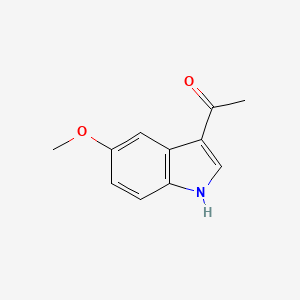

This compound, also known as 3-acetyl-5-methoxyindole, is a distinct molecule within the extensive family of indole derivatives. alfa-chemistry.comscbt.com Its structure is characterized by the foundational indole ring system, with a methoxy (B1213986) group (-OCH₃) at the 5-position and an ethanone (B97240) (acetyl) group (-COCH₃) at the 3-position. ontosight.aichemicalbook.com

The presence of the methoxy group is particularly noteworthy. Methoxy substituents are known to be activating groups, enhancing the electron-rich nature and reactivity of the indole ring system. chim.it This increased reactivity can be strategically exploited in the synthesis of more complex molecules. The acetyl group at the 3-position is a common functionalization, serving as a versatile handle for further chemical transformations and as a key component in the structure of various biologically active compounds. This compound is often utilized as a building block or intermediate in organic synthesis. chemicalregister.com

Research Objectives and Scope for this compound Investigations

Investigations into this compound are primarily driven by its potential as a precursor or lead compound in the development of novel, biologically active agents. ontosight.ai The research objectives surrounding this compound are multifaceted and generally fall into the following categories:

Synthetic Utility: A primary objective is to explore the reactivity of this compound as a starting material for more elaborate molecular architectures. Researchers aim to develop efficient synthetic methods to modify its structure and build larger, more complex indole alkaloids and their analogues. chim.it For instance, the core structure can be a foundation for creating compounds like trifluoromethylated indolylmethanols, which are of interest in medicinal chemistry. d-nb.info

Lead Compound for Drug Discovery: The indole scaffold is a known pharmacophore in numerous approved drugs and clinical candidates. wisdomlib.orgijpsr.com Consequently, a significant research goal is to use this compound as a template for designing new molecules with potential therapeutic value. The focus is often on creating derivatives that could act as anticancer, anti-inflammatory, or antimicrobial agents. ontosight.ai

Exploration of Biological Activity: While much of the focus is on its derivatives, the compound itself may be studied to understand the fundamental structure-activity relationships of substituted indoles. Research in this area seeks to determine if this specific substitution pattern confers any inherent biological activity, providing valuable data for the design of future indole-based compounds.

The scope of these investigations involves its synthesis, detailed characterization, and its application in further chemical reactions to generate novel compounds for biological screening.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 51843-22-2 scbt.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₁NO₂ scbt.comchemicalbook.com |

| Molecular Weight | 189.21 g/mol scbt.comchemicalbook.com |

| Melting Point | 286°C alfa-chemistry.comchemicalbook.comchemsrc.com |

| Boiling Point | 371.8°C at 760 mmHg alfa-chemistry.comchemsrc.com |

| Density | 1.202 g/cm³ alfa-chemistry.comchemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-4-3-8(14-2)5-9(10)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPUQMRYWUQVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600510 | |

| Record name | 1-(5-Methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51843-22-2 | |

| Record name | 1-(5-Methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 5 Methoxy 1h Indol 3 Yl Ethanone

Classical Synthetic Routes to 1-(5-methoxy-1H-indol-3-yl)ethanone

The classical synthesis of substituted indoles, including methoxy-activated derivatives, has historically relied on several named reactions. chim.it For this compound, the most relevant classical approach involves the direct acylation of the pre-formed 5-methoxyindole (B15748) nucleus at the C3 position, which is the most nucleophilic site.

The Friedel-Crafts acylation is a cornerstone method for this transformation. Typically, 5-methoxyindole is reacted with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction requires a Lewis acid catalyst to activate the acylating agent. Common catalysts for this purpose include zinc chloride (ZnCl₂), stannic chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂). The reaction is often carried out in a non-polar solvent like dichloromethane (B109758) or carbon disulfide at controlled temperatures to minimize side reactions.

Another established method is the Vilsmeier-Haack reaction, which can be adapted for acylation. While primarily used for formylation (introducing a -CHO group), using a suitable N,N-disubstituted amide of acetic acid can lead to the desired ketone. This involves the formation of a Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylacetamide, which then acylates the indole (B1671886) ring.

Furthermore, classical indole ring syntheses like the Fischer, Bischler, and Hemetsberger methods can be employed to construct the 5-methoxyindole ring system from appropriately substituted anilines and other precursors, which can then be acylated as a subsequent step. chim.it For instance, the Fischer indole synthesis could utilize (4-methoxyphenyl)hydrazine (B1593770) and a suitable ketone or aldehyde equivalent to form the indole ring, which is then acylated. nih.gov

Development of Novel and Efficient Synthetic Protocols for this compound

The drive for greater efficiency, safety, and sustainability has spurred the development of novel synthetic protocols that overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric, often hazardous, Lewis acids.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to indole synthesis, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in For the synthesis of this compound, this translates into several innovative strategies.

One significant approach is the use of water as a reaction solvent, which is a stark contrast to the anhydrous conditions required for classical Friedel-Crafts reactions. d-nb.info Research has demonstrated the successful synthesis of related indolyl compounds in water, which not only minimizes the use of volatile organic compounds (VOCs) but can also enhance reaction rates and selectivity due to hydrophobic effects. d-nb.info

The use of recyclable and biodegradable catalysts is another key aspect. A bioglycerol-based carbon sulfonic acid catalyst has been effectively used for synthesizing bis(indolyl)methanes under solvent-free conditions, a method that could be adapted for the acylation of 5-methoxyindole. nih.gov Similarly, the development of water-tolerant green catalysts like indium chloride shows promise for related transformations. researchgate.net These methods align with green chemistry goals by offering high yields, simpler workups, and reduced environmental impact. rasayanjournal.co.inpreprints.org

Catalytic Methods for Enhanced Selectivity and Yield of this compound

Modern catalytic methods offer significant improvements in selectivity and yield for the synthesis of this compound and its derivatives. These methods often employ milder conditions and substoichiometric amounts of catalyst, leading to cleaner reactions and easier product purification.

A notable example is the use of a dual catalytic system of potassium carbonate (K₂CO₃) and tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr) in water for the synthesis of trifluoromethyl(indolyl)phenylmethanols. d-nb.info This system proved to be efficient and reusable, offering excellent yields without the need for column chromatography. d-nb.info The principles of this catalytic system could be applied to the acylation of 5-methoxyindole.

Other advanced catalytic systems include rhodium complexes for C-H activation cascades and copper salts as oxidants in annulation reactions. pkusz.edu.cn For instance, screening of various copper oxidants revealed that Cu(OPiv)₂ was superior, dramatically improving the yield of the desired indole product. pkusz.edu.cn Such catalytic screening and optimization are crucial for developing highly efficient synthetic routes.

Below is a table summarizing various catalytic approaches applicable to indole synthesis:

| Catalyst System | Reagents/Solvent | Key Advantages | Relevant Findings |

| n-Bu₄PBr / K₂CO₃ | Aromatic ketones, Indoles / Water | Green solvent, high yields, reusable catalyst, simple workup. d-nb.info | Achieved excellent yields (79-97%) for fluorinated indol-3-yl-1-phenylethanols. d-nb.info |

| Bioglycerol-based carbon sulfonic acid | Aldehydes, Indoles / Solvent-free | Biodegradable catalyst, recyclable, excellent yields (98%), room temperature. nih.gov | Effective for the synthesis of diindolylmethanes. nih.gov |

| Rhodium(III) complex / Copper oxidant | Indoles, Alkynes / MeOH/tAmOH | High efficiency, C-H activation, broad substrate scope. pkusz.edu.cn | Optimization of oxidant and solvent led to a 94% yield. pkusz.edu.cn |

| Gallium(III) triflate | Indolylmethanols, Indoles / Dichloromethane | Low catalyst loading, mild conditions. d-nb.info | Efficient for Friedel–Crafts alkylation to form diindolylmethanes. d-nb.info |

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, or continuous flow processing, is a modern paradigm in chemical synthesis that offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. nih.govnih.govucd.ie These features make it particularly attractive for the synthesis of pharmaceutical intermediates like this compound.

The Fischer indole synthesis has been successfully adapted to a continuous flow process. By pumping a mixture of the reactants (e.g., a phenylhydrazine (B124118) and a ketone) through a heated coil under high pressure, indole derivatives can be produced with significantly reduced reaction times and high productivity. nih.gov For example, a flow synthesis of tetrahydrocarbazole achieved a 96% yield with a residence time of only about 3 minutes. nih.gov This approach could be readily adapted for the synthesis of the 5-methoxyindole core.

Key advantages of applying flow chemistry include:

Safety: Hazardous or unstable intermediates are generated and consumed in small volumes within the reactor, minimizing risk. ucd.ie

Efficiency: Superior heat transfer allows for the use of very high temperatures, accelerating reaction rates and reducing byproduct formation. nih.gov

Scalability: Increasing production volume is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. strath.ac.uk

Consistency: Steady-state operation ensures consistent product quality. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is a critical step in developing any synthetic protocol to maximize yield, minimize impurities, and ensure economic viability. For the synthesis of this compound, this involves the systematic variation of several parameters.

A study on a multicomponent reaction to form an indole-containing furanone demonstrated the importance of solvent and catalyst choice. The optimal conditions were found to be refluxing in acetonitrile (B52724) with triethylamine, followed by a switch to acetic acid, which resulted in a 74% yield. mdpi.comresearchgate.net This highlights the impact of a multi-stage approach to optimization.

In another example involving a rhodium-catalyzed cascade reaction, a systematic screening of reaction parameters was performed. pkusz.edu.cn The choice of solvent was found to be crucial; a 1:1 mixture of methanol (B129727) and tert-amyl alcohol gave a significantly higher yield than either solvent alone. Furthermore, an evaluation of various copper-based oxidants showed that copper(II) pivalate (B1233124) [Cu(OPiv)₂] was superior, boosting the final product yield to 94%. pkusz.edu.cn

The table below illustrates a typical optimization process for a hypothetical acylation reaction:

| Parameter | Variation | Observation |

| Catalyst | ZnCl₂, AlCl₃, FeBr₃, InCl₃ | InCl₃ provides the highest conversion with fewest byproducts. |

| Solvent | Dichloromethane, Toluene, Acetonitrile | Acetonitrile leads to faster reaction but more side products. Toluene offers the best balance of yield and purity. mdpi.com |

| Temperature | 0 °C, Room Temp, 50 °C | Reaction is sluggish at 0 °C. Room temperature provides a good yield (85%) within 4 hours. 50 °C reduces reaction time but increases dimerization of the starting material. |

| Reagent Stoichiometry | 1.1 eq vs 1.5 eq Acylating Agent | Using 1.1 equivalents of acetyl chloride gives a clean reaction. 1.5 equivalents leads to traces of di-acylated product. |

Scale-Up Considerations in the Laboratory Synthesis of this compound

Transitioning a synthetic procedure from a small laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to maintain efficiency and safety.

A key consideration is heat management. Many acylation reactions are exothermic, and what is easily controlled in a small flask can lead to a dangerous thermal runaway in a large reactor. For large-scale batch synthesis, this requires careful control of the reagent addition rate and efficient reactor cooling. In contrast, flow chemistry offers a significant advantage in scalability due to its high surface-area-to-volume ratio, which allows for highly efficient heat dissipation, enabling safer operation even for highly exothermic reactions. ucd.ie

The workup and purification procedures must also be scalable. Methods that are convenient on a small scale, such as column chromatography, become impractical and expensive for large quantities of material. Therefore, developing a process that yields a product of high purity directly from the reaction mixture, or one that can be purified by simple crystallization or extraction, is highly desirable. For example, a protocol that provides products in high yields without requiring silica (B1680970) gel column chromatography is a significant advantage for scale-up. d-nb.info

The successful gram-scale synthesis of indolylmethanols using a water-based catalytic system demonstrates that modern, green protocols can be designed with scalability in mind. d-nb.info Similarly, the inherent scalability of continuous flow processes makes them a powerful tool for producing multi-gram or even kilogram quantities of target compounds with consistent quality. nih.govstrath.ac.uk

Biological Activities and Mechanistic Investigations of 1 5 Methoxy 1h Indol 3 Yl Ethanone

Molecular Mechanism of Action Studies of 1-(5-methoxy-1H-indol-3-yl)ethanone

The molecular pathways and specific targets through which this compound might exert biological effects are currently unknown. Research into its molecular mechanism of action is absent from the scientific literature.

There is no published research that has identified any specific molecular targets for this compound.

Interactive Data Table: Identified Molecular Targets of this compound

| Molecular Target | Method of Identification | Evidence | Source |

| Data not available | Data not available | Data not available | Data not available |

The influence of this compound on intracellular signaling pathways has not been investigated. Consequently, there is no information available on whether this compound modulates any known signaling cascades.

Interactive Data Table: Signaling Pathway Modulation by this compound

| Signaling Pathway | Effect (Upregulation/Downregulation) | Key Mediators Affected | Cell Model | Source |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Protein-Ligand Interaction Analysis of this compound

Detailed protein-ligand interaction studies, including binding affinities and molecular docking, are crucial for elucidating the mechanism of action of a compound. For many indole (B1671886) derivatives, these interactions are the basis for their observed biological effects. For instance, various methoxy-substituted indole compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), tubulin, and a range of protein kinases. Molecular docking studies on related indole structures have often revealed key interactions with amino acid residues in the active sites of these proteins, leading to their inhibition. However, specific quantitative data from binding assays or computational analyses for this compound are not sufficiently documented in available research to construct a detailed data table.

Cellular Responses Elicited by this compound

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Methoxy 1h Indol 3 Yl Ethanone Derivatives

Design Principles for Analogues of 1-(5-methoxy-1H-indol-3-yl)ethanone

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The indole (B1671886) ring itself is an attractive starting point due to its resemblance to the tryptophan unit found in many proteins. researchgate.net The primary strategy involves molecular association, where the core scaffold is combined with other pharmacologically active moieties to potentially yield additive or synergistic effects and broaden the spectrum of activity. nih.gov

Key design considerations include:

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to explore new chemical space and improve properties.

Substituent Modification: Introducing a variety of functional groups at different positions of the indole ring and the ethanone (B97240) side chain to probe interactions with biological targets. This includes altering electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding capacity.

Conformational Constraint: Introducing rigid elements or specific stereocenters to lock the molecule into a biologically active conformation, which can enhance binding affinity and selectivity.

The overarching goal is to systematically modify the lead compound to build a comprehensive understanding of how each structural region contributes to its biological effect, a process that is fundamental to rational drug design. researchgate.netmdpi.com

Impact of Substituent Modifications on the Biological Activity of this compound Analogues

The indole ring offers several positions for substitution (N-1, C-2, C-4, C-5, C-6, C-7), and modifications at these sites can profoundly influence biological activity.

C-2 Position: Introducing substituents at the C-2 position can be synthetically challenging but offers opportunities to modulate activity. For instance, the presence of a carbonyl group at C-2 (an oxindole) has been shown to increase cytotoxicity in certain cancer cell lines. mdpi.com

Benzene (B151609) Ring (C-4, C-5, C-6, C-7): The electronic nature and position of substituents on the benzene portion of the indole are critical. The 5-methoxy group in the parent compound is often crucial for activity, but its relocation to other positions, such as C-6, can alter the mechanism of action. Halogenation, particularly at the C-5 position, has been identified as a key factor for activity in certain classes of indole derivatives, indicating that the structural requirements for interaction with a target can be highly specific. nih.gov

The following table summarizes the general impact of indole ring substitutions on the biological activity of indole analogues, based on findings from various studies.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| N-1 | Alkyl, Aryl, Acyl | Modulates lipophilicity and hydrogen bonding; can influence selectivity and potency. |

| C-2 | Carbonyl (Oxindole) | Often increases cytotoxic activity. mdpi.com |

| C-5 | Methoxy (B1213986) (OCH₃) | Frequently associated with potent biological activity. |

| C-5 | Halogen (F, Cl, Br) | Can significantly enhance potency; effect is highly target-dependent. nih.gov |

| C-6 | Methoxy (OCH₃) | Can alter the mechanism of action compared to 5-methoxy substitution. |

The 3-acetyl group is a versatile chemical handle that can be readily modified to generate a wide range of derivatives. A common strategy is the Claisen-Schmidt condensation reaction between 3-acetylindoles and various benzaldehydes to form α,β-unsaturated ketones, also known as chalcones. thepharmajournal.com These modifications extend the conjugation of the system and introduce new points of interaction with biological targets.

Studies on 3-acetylindole (B1664109) derivatives have shown that these modifications can lead to potent anti-inflammatory and antimicrobial agents. thepharmajournal.comresearchgate.net The nature of the substituent on the benzaldehyde ring used in the condensation plays a significant role in the activity of the resulting chalcone (B49325).

The table below illustrates how modifications of the ethanone moiety in 3-acetylindoles can influence their biological profile.

| Modification of Ethanone Moiety | Resulting Structure | Observed Biological Activity |

| Condensation with Benzaldehyde | Chalcone (α,β-unsaturated ketone) | Anti-inflammatory, Antimicrobial, Antioxidant. thepharmajournal.comresearchgate.net |

| Conversion to Oxime Esters | Ethanone Oxime Ester | Antibacterial (DNA gyrase inhibition). nih.gov |

| Cyclization Reactions | Pyrazole, Pyrimidine, Pyran derivatives | Antioxidant. nih.gov |

These transformations highlight the importance of the ethanone group as a platform for generating chemical diversity and tuning the biological activity of the parent indole scaffold.

The introduction of chiral centers into the analogues of this compound can have a profound impact on their biological activity. Receptors and enzymes are chiral environments, and as a result, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit significant differences in potency, efficacy, and even their mechanism of action. nih.gov

For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. For example, in studies of 5-lipoxygenase inhibitors, the (S)-enantiomer of a methoxyalkyl-thiazole series was found to be 2 to 3 orders of magnitude more potent than its corresponding (R)-isomer, demonstrating high enantioselectivity. nih.gov This highlights the critical importance of controlling stereochemistry during the design and synthesis of new analogues to optimize their interaction with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding lead optimization.

For indole derivatives, 2D- and 3D-QSAR models have been successfully developed to predict activities such as antioxidant potential and enzyme inhibition. nih.govnih.gov The process involves:

Data Set Generation: A series of analogues with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, topological, and constitutional parameters), are calculated for each molecule. Hybrid models combining descriptors from SMILES and molecular graphs are often employed. nih.gov

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its robustness and reliability.

QSAR studies on indole-based compounds have successfully identified key structural features that govern their activity, providing a rational basis for the design of more potent derivatives.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. A molecule's biological activity is intrinsically linked to its ability to adopt a specific conformation, often referred to as the "bioactive conformation," which allows it to bind effectively to its biological target. nih.gov

Computational methods such as systematic conformational searching, molecular mechanics, and semi-empirical calculations are employed to explore the potential energy surface of a molecule and identify its low-energy, stable conformers. nih.govresearchgate.net The results of these analyses can:

Explain the enantioselectivity observed in chiral molecules by comparing the preferred conformations of different stereoisomers. nih.gov

Define the role of specific substituents in orienting the molecule for optimal binding.

Provide structural hypotheses for how a ligand interacts with its target, which can be further tested through molecular docking studies.

By understanding the preferred conformations of this compound derivatives, researchers can design new analogues that are pre-organized into the bioactive shape, potentially leading to a significant increase in binding affinity and biological potency. This synergy between conformational analysis and synthetic modification is a powerful strategy in modern drug discovery. mdpi.com

Computational and Theoretical Studies on 1 5 Methoxy 1h Indol 3 Yl Ethanone

Quantum Chemical Calculations for 1-(5-methoxy-1H-indol-3-yl)ethanone

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. figshare.com Methods like Density Functional Theory (DFT) are employed to investigate the geometry, electronic distribution, and reactivity of this compound. acs.org Such studies provide a foundation for interpreting its interaction with biological systems.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay between the aromatic indole (B1671886) ring, the electron-donating methoxy (B1213986) group (-OCH3), and the electron-withdrawing acetyl group (-COCH3). The indole ring itself is an electron-rich aromatic system. nih.gov The methoxy group at the C5 position further increases the electron density of the benzene (B151609) portion of the scaffold through a resonance effect, which can influence its interaction with molecular targets. acs.orgacs.org Conversely, the acetyl group at the C3 position withdraws electron density from the pyrrole (B145914) ring.

Analysis of the electrostatic potential surface reveals regions of positive and negative charge, indicating sites prone to electrophilic or nucleophilic attack and intermolecular interactions like hydrogen bonding. The carbonyl oxygen of the ethanone (B97240) group and the nitrogen atom of the indole ring are expected to be regions of high electron density and primary hydrogen bond acceptors.

Note: These values are illustrative and depend on the specific level of theory and basis set used for the calculation.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory helps in understanding the electronic transitions and reactivity of the compound. acs.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically delocalized over the electron-rich indole ring system. researchgate.net The LUMO is often centered more towards the electron-deficient regions, particularly the acetyl group. The HOMO-LUMO gap can be correlated with the electronic absorption properties of the molecule, which is a key aspect for its characterization. chemrxiv.org A smaller gap suggests the molecule is more polarizable and more reactive. The methoxy substituent is known to affect the energies of these frontier orbitals. researchgate.net

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov Given the prevalence of the indole scaffold in kinase inhibitors, a plausible target class for this compound is the ATP-binding site of protein kinases. researchgate.netresearchgate.net

In a typical docking simulation, the indole's N-H group can act as a hydrogen bond donor, often forming a key interaction with a backbone carbonyl in the hinge region of a kinase. The carbonyl oxygen of the ethanone substituent can act as a hydrogen bond acceptor. The methoxy group can form additional interactions or influence the molecule's positioning within hydrophobic pockets. The binding affinity is estimated through a scoring function, which provides a value (e.g., in kcal/mol) that helps rank potential inhibitors. researchgate.net

Table 2: Representative Molecular Docking Results against a Hypothetical Protein Kinase

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (ΔG) | -7.5 kcal/mol | Estimated free energy of binding, indicating a favorable interaction. |

| Hydrogen Bonds | Indole N1-H with Glu (backbone C=O)Ethanone C=O with Lys (sidechain N-H) | Key polar interactions that anchor the ligand in the active site. |

Note: These results are hypothetical and serve as an example of a typical docking study output.

Molecular Dynamics Simulations of this compound in Biological Environments

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. nih.govnottingham.ac.uk An MD simulation would typically follow a docking study to assess the stability of the predicted binding mode.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. A stable RMSD for the ligand throughout the simulation suggests that it remains securely bound in the active site. researchgate.net The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. These simulations provide a more realistic view of the molecular interactions, accounting for the flexibility of both the ligand and the protein. youtube.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME. japsonline.com In silico tools are widely used in early-stage research to predict these properties and identify potential liabilities before synthesis and testing. researchgate.net

For this compound, ADME prediction models can estimate properties based on its chemical structure. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess its "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five. nih.gov Predictions can also extend to properties like gastrointestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes. eurekaselect.com

Table 3: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value | Implication for Research Design |

|---|---|---|

| Molecular Weight | 189.21 g/mol | Well within Lipinski's rule (<500), favorable for oral bioavailability. |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Moderate lipophilicity, suggesting good balance between solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~49.5 Ų | Below 140 Ų, indicating good potential for cell permeability and oral absorption. |

| Hydrogen Bond Donors | 1 (indole N-H) | Favorable for drug-likeness (Lipinski's rule: ≤5). |

| Hydrogen Bond Acceptors | 2 (carbonyl O, methoxy O) | Favorable for drug-likeness (Lipinski's rule: ≤10). |

| Lipinski's Rule of Five Violations | 0 | The compound is predicted to have good oral bioavailability. |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

Note: These properties are predictions from computational models and require experimental validation.

Computational Tools for Scaffold Hopping and Lead Optimization for this compound Analogues

Lead optimization is the process of modifying a promising compound to improve its potency, selectivity, and ADME properties. creative-biolabs.com Scaffold hopping is a computational strategy used to identify new molecular cores that can mimic the key interactions of the original scaffold while offering a different chemical structure, potentially overcoming issues with toxicity or intellectual property. nih.govacs.org

Starting with this compound as a lead, computational tools can be used to explore modifications. For example, the indole core could be replaced by bioisosteric scaffolds such as indazole or benzimidazole to see if binding affinity is retained or improved. rsc.org This strategy aims to preserve the essential pharmacophore—the spatial arrangement of features necessary for biological activity—while exploring novel chemical space. nih.gov Further optimization could involve modifying the substituents. The acetyl group could be replaced with other hydrogen bond acceptors, or the methoxy group could be moved to other positions on the ring to fine-tune binding interactions and physicochemical properties. nih.gov These computational approaches accelerate the design-synthesize-test cycle in drug discovery.

Metabolic Fate and Pharmacokinetic Research Paradigms for 1 5 Methoxy 1h Indol 3 Yl Ethanone

In Vitro Metabolic Stability Assessments of 1-(5-methoxy-1H-indol-3-yl)ethanone

In vitro metabolic stability assays are fundamental in early-stage drug discovery and chemical research to predict the intrinsic clearance of a compound. These assays typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time provides an estimate of its metabolic stability.

For indole (B1671886) derivatives, metabolic stability can be variable. For instance, studies on benzoyl indoles have highlighted the importance of metabolic stability for their potential clinical application, with some derivatives showing greater stability than others. nih.gov A study on indolyl-imidazo[4,5-c]pyridine derivatives, which are tubulin inhibitors, also demonstrated varying metabolic stability in human and mouse liver microsomes, with half-life values being a key parameter for optimization. nih.gov

Given the structure of this compound, with its indole core, methoxy (B1213986) group, and acetyl substituent, its metabolic stability would likely be influenced by the susceptibility of these moieties to enzymatic degradation. The indole ring itself can be a site of oxidation. nih.gov The methoxy group can undergo O-demethylation, and the acetyl group could potentially be a target for hydrolysis, although less common for ketones compared to esters.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound and Related Indole Derivatives

| Compound | Liver Microsome Source | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Human | Predicted: Moderate | Predicted: Moderate |

| Indole nih.gov | Human | Variable | Variable |

| Benzoyl Indole Derivative nih.gov | Human | > 60 | Low |

| Indolyl-imidazo[4,5-c]pyridine (Compound 42) nih.gov | Human | 45.4 | Moderate |

| Indolyl-imidazo[4,5-c]pyridine (Compound 43) nih.gov | Human | 56.3 | Moderate |

Note: The data for this compound is hypothetical and based on the stability of structurally related compounds.

Identification of Enzymatic Biotransformation Pathways of this compound

The biotransformation of xenobiotics, including indole derivatives, is primarily carried out by a suite of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role. nih.gov Other important enzyme families include flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and various conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov

For this compound, several metabolic pathways can be postulated based on its chemical structure and the known metabolism of related indole compounds:

Oxidation of the Indole Ring: The indole nucleus is susceptible to oxidation at various positions, most commonly at the 2, 3, 4, 5, 6, and 7-positions. nih.gov Hydroxylation is a common initial step, catalyzed by CYP enzymes. For instance, indole itself is metabolized by CYP2E1 to indoxyl. nih.gov

O-Demethylation: The 5-methoxy group is a likely site for O-demethylation, a reaction also frequently catalyzed by CYP enzymes, particularly CYP2D6 for some 5-methoxyindole (B15748) derivatives. nih.gov This would result in the formation of a 5-hydroxyindole (B134679) metabolite.

Metabolism of the Ethanone (B97240) Side Chain: The acetyl group at the 3-position could potentially undergo reduction to an alcohol or further oxidation, although these are generally less common pathways compared to ring oxidation and demethylation for indoles.

Conjugation: The primary metabolites, particularly the hydroxylated derivatives, are susceptible to phase II conjugation reactions. These include glucuronidation by UGTs and sulfation by SULTs, which increase water solubility and facilitate excretion. nih.gov

Table 2: Predicted Major Metabolites of this compound and Responsible Enzymes

| Parent Compound | Predicted Metabolite | Putative Metabolic Pathway | Key Enzyme(s) |

| This compound | 1-(5-hydroxy-1H-indol-3-yl)ethanone | O-Demethylation | CYP2D6 (predicted) |

| This compound | Hydroxylated derivatives (e.g., 6-hydroxy) | Ring Hydroxylation | CYP enzymes (e.g., CYP1A2, CYP2E1) |

| 1-(5-hydroxy-1H-indol-3-yl)ethanone | Glucuronide conjugate | Glucuronidation | UGTs |

| 1-(5-hydroxy-1H-indol-3-yl)ethanone | Sulfate conjugate | Sulfation | SULTs |

Note: This table is predictive and based on the known metabolism of other indole compounds.

Drug-Drug Interaction Potential Research (Mechanism-Based Inhibition/Induction)

An essential aspect of pharmacokinetic research is to evaluate the potential of a compound to cause drug-drug interactions (DDIs). This can occur through the inhibition or induction of drug-metabolizing enzymes, most notably CYPs.

Inhibition: this compound could potentially inhibit specific CYP isoforms, leading to increased plasma concentrations of co-administered drugs that are substrates for those enzymes. In vitro assays using recombinant human CYP enzymes are employed to determine the half-maximal inhibitory concentration (IC50) for each major isoform.

Induction: Conversely, the compound could induce the expression of certain CYP enzymes, resulting in enhanced metabolism and decreased efficacy of co-administered drugs. This is typically assessed by treating cultured human hepatocytes with the compound and measuring changes in CYP enzyme activity or mRNA levels.

Mechanism-Based Inhibition: Some compounds can act as mechanism-based inhibitors, where a metabolite forms a covalent bond with the enzyme, leading to irreversible inactivation. This is a more significant concern for DDIs.

Studies on other indolealkylamines have highlighted the importance of CYP2D6 in their metabolism, suggesting a potential for DDIs with drugs that are also metabolized by or inhibit this enzyme. researchgate.net

Table 3: Hypothetical Drug-Drug Interaction Profile for this compound

| CYP Isoform | Inhibition (IC50, µM) | Induction (Fold Change) |

| CYP1A2 | To be determined | To be determined |

| CYP2C9 | To be determined | To be determined |

| CYP2C19 | To be determined | To be determined |

| CYP2D6 | Predicted: Potential for inhibition | To be determined |

| CYP3A4 | To be determined | To be determined |

Note: This table represents a template for the type of data that would be generated in DDI studies.

Research into Transporter Interactions of this compound

Drug transporters are membrane proteins that play a crucial role in the ADME of many compounds by controlling their influx and efflux across cellular barriers. Understanding the interaction of a compound with these transporters is vital for predicting its distribution and potential for transporter-mediated DDIs.

Key transporters that are often investigated include:

Efflux Transporters: P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) are important efflux transporters that can limit the oral bioavailability and tissue penetration of their substrates. Some indole derivatives have been shown to be inhibitors of ABCG2. nih.gov

Uptake Transporters: Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs) are involved in the uptake of drugs into various tissues, including the liver and kidneys.

Research has shown that certain indole derivatives can act as potent inhibitors of the monocarboxylate transporter 1 (MCT1). nih.govacs.org While the structural similarity of this compound to these inhibitors would need to be assessed, it raises the possibility of interaction with this transporter.

Table 4: Hypothetical Transporter Interaction Profile for this compound

| Transporter | Substrate Potential | Inhibition Potential (IC50, µM) |

| P-gp (ABCB1) | To be determined | To be determined |

| BCRP (ABCG2) | To be determined | Predicted: Potential for inhibition |

| MCT1 (SLC16A1) | To be determined | Predicted: Potential for inhibition |

| OATP1B1 | To be determined | To be determined |

| OAT1/OAT3 | To be determined | To be determined |

| OCT2 | To be determined | To be determined |

Note: This table outlines the parameters that would be investigated in transporter interaction studies.

Synthetic Derivatization Strategies and Analogue Libraries of 1 5 Methoxy 1h Indol 3 Yl Ethanone

Parallel Synthesis Approaches for 1-(5-methoxy-1H-indol-3-yl)ethanone Analogues

Parallel synthesis has emerged as a powerful tool for the rapid generation of focused libraries of analogues from a common intermediate. This approach involves subjecting a single starting material to a variety of reactants in a spatially separated manner, allowing for the simultaneous synthesis of multiple distinct products. For derivatives of this compound, parallel synthesis can be employed to systematically explore the structure-activity relationships of different substituents on the indole (B1671886) ring.

A common strategy involves the derivatization of the acetyl group at the C3 position. For instance, a library of chalcone (B49325) analogues can be synthesized through the Claisen-Schmidt condensation of this compound with a diverse set of aromatic aldehydes. Each reaction is carried out in a separate reaction vessel, allowing for the introduction of a wide range of substituents on the phenyl ring of the resulting chalcone.

Another point of diversification is the indole nitrogen (N1 position). N-alkylation or N-acylation with various alkyl halides or acyl chlorides in a parallel format can yield a library of N-substituted derivatives. researchgate.net Furthermore, modifications at other positions of the indole ring, if accessible through appropriate starting materials or functionalization reactions, can also be incorporated into a parallel synthesis workflow.

The following table illustrates a representative parallel synthesis scheme for generating analogues of this compound.

| Starting Material | Reagent (R-X) | Reaction Type | Product Structure |

| This compound | Aromatic Aldehydes (R-CHO) | Claisen-Schmidt Condensation | Chalcone Analogues |

| This compound | Alkyl Halides (R-Br) | N-Alkylation | N-Alkyl Indole Analogues |

| This compound | Acyl Chlorides (R-COCl) | N-Acylation | N-Acyl Indole Analogues |

Combinatorial Chemistry Applications in the Generation of this compound Derivatives

Combinatorial chemistry expands upon the principles of parallel synthesis to generate much larger and more diverse libraries of compounds. This is often achieved through split-and-pool synthesis strategies on solid supports, such as resin beads. While specific examples focusing solely on this compound are not extensively documented in publicly available literature, the general principles of combinatorial chemistry are readily applicable to this scaffold.

A hypothetical combinatorial library could be constructed starting with a resin-bound 5-methoxyindole (B15748) derivative. A series of synthetic steps, each employing a diverse set of building blocks, would be performed. For example, the indole nitrogen could first be acylated with a variety of carboxylic acids. Subsequently, the acetyl group at the C3 position could be transformed into other functional groups, such as an amine via reductive amination with a library of aldehydes and amines. The split-and-pool approach ensures that each bead carries a unique final compound.

The power of this technique lies in the ability to generate thousands or even millions of compounds in a single synthetic effort. High-throughput screening methods can then be used to identify active compounds from these vast libraries.

Click Chemistry Modifications for Bioconjugation and Probe Development

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and require simple reaction conditions with readily removable solvents. sciencegate.appacs.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. sciencegate.appacs.org

To utilize click chemistry for modifying this compound, the molecule must first be functionalized with either an azide (B81097) or an alkyne group. This can be achieved through various synthetic routes. For example, an alkyne handle can be introduced by reacting a precursor, such as 5-methoxy-1H-indole-3-carbaldehyde, with an alkynyl Grignard reagent, followed by oxidation. Alternatively, an azide group could be introduced at a suitable position on the indole ring or on a substituent.

Once functionalized, the modified this compound can be "clicked" onto a wide array of molecules, including biomolecules like proteins and nucleic acids, or fluorescent dyes and affinity tags for the development of chemical probes. nih.govthermofisher.com This strategy is particularly valuable for studying the biological targets and mechanisms of action of indole-containing compounds. A visible-light-mediated photo-click reaction between acylsilanes and indoles has also been reported, offering a mild and efficient method for conjugation. researchgate.net

The following table outlines a general approach for the click chemistry modification of this compound.

| Modification | Reaction | Application |

| Introduction of an alkyne group | Reaction with an alkynyl-containing reagent | Enables CuAAC with azide-functionalized molecules |

| Introduction of an azide group | Reaction with an azide-containing reagent | Enables CuAAC with alkyne-functionalized molecules |

| Bioconjugation | CuAAC with a biomolecule (e.g., protein, DNA) | Study of biological interactions and targets |

| Probe Development | CuAAC with a reporter molecule (e.g., fluorophore, biotin) | Visualization and detection of the compound in biological systems |

Heterocyclic Annulation Strategies for Expanding Chemical Space around this compound

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing indole scaffold of this compound. This strategy dramatically increases the structural complexity and diversity of the resulting molecules, opening up new regions of chemical space. The acetyl group at the C3 position and the adjacent C2 position of the indole ring are key reactive sites for such transformations. researchgate.net

A variety of synthetic methods can be employed for heterocyclic annulation. For instance, reaction of the 3-acetylindole (B1664109) with bifunctional reagents can lead to the formation of fused pyrimidines, pyridazines, or other heterocyclic systems. researchgate.neteurekaselect.com The Fischer indole synthesis, a classical method for indole synthesis, can also be adapted to create more complex, fused indole structures. researchgate.netchemijournal.com

Recent research has also explored cascade reactions to build fused indole scaffolds. mdpi.com For example, a multi-component reaction involving an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole can lead to the formation of complex benzo[f]indole-4,9-dione derivatives. nih.gov These strategies provide access to novel tetracyclic and other polycyclic indole-containing heterocycles with potential biological activities. mdpi.comeurekaselect.com

The table below provides examples of heterocyclic annulation reactions starting from 3-acetylindole derivatives.

| Reactant(s) | Resulting Fused Heterocycle | Significance |

| Hydrazine derivatives | Pyrazole | Formation of a five-membered heterocyclic ring |

| Guanidine | Pyrimidine | Construction of a six-membered diazine ring |

| α,β-Unsaturated ketones | Pyridine (B92270) | Creation of a fused pyridine ring system |

| Isatin derivatives and bifunctional reagents | Fused thiadiazoles, pyrimidines, triazines | Synthesis of complex polyheterocyclic systems researchgate.net |

These synthetic derivatization strategies highlight the versatility of the this compound scaffold in generating diverse libraries of compounds for various scientific investigations.

Analytical Methodologies for Quantitative and Qualitative Research of 1 5 Methoxy 1h Indol 3 Yl Ethanone

Chromatographic Separation Techniques for 1-(5-methoxy-1H-indol-3-yl)ethanone in Complex Matrices

Chromatographic techniques are indispensable for the separation of this compound from intricate mixtures, ensuring that subsequent detection and quantification are not confounded by interfering substances. The choice of chromatographic method is contingent on the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of indole (B1671886) derivatives due to its versatility and high resolving power. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

The separation of substituted indole derivatives is achievable through ion suppression-reversed-phase HPLC (IS-HPLC) nih.gov. The retention and selectivity can be finely tuned by adjusting the methanol (B129727) concentration and the pH of the mobile phase nih.gov. A typical stationary phase for the analysis of indole derivatives is a C18 column, which provides excellent retention and separation based on hydrophobicity. For instance, a method for separating various indole compounds utilizes a C8 column with a gradient elution of acetic acid in water and acetonitrile (B52724) in water nih.gov. The inherent fluorescence of many indole compounds allows for sensitive detection using a fluorescence detector, with excitation and emission wavelengths typically set around 280 nm and 340 nm, respectively chim.it.

A representative HPLC method for this compound could employ a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with the addition of a small percentage of an acid like formic acid or acetic acid to ensure good peak shape and resolution.

Table 1: Representative HPLC Parameters for the Analysis of Indole Derivatives

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm or Fluorescence (Ex: 280 nm, Em: 340 nm) |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) Methods

Gas Chromatography (GC) is another powerful separation technique, particularly when coupled with mass spectrometry. However, due to the relatively low volatility and polar nature of this compound, derivatization is a mandatory prerequisite for successful GC analysis jfda-online.com. Derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to the conditions within the GC system jfda-online.com.

Common derivatization strategies for compounds containing active hydrogens, such as the N-H group in the indole ring, include silylation and acylation jfda-online.com. Trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used method for indole alkaloids nih.gov. The resulting trimethylsilyl (B98337) derivatives are significantly more volatile and exhibit improved chromatographic behavior nih.gov.

Once derivatized, the sample can be injected into a GC system equipped with a nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). The temperature program is optimized to ensure the separation of the derivatized analyte from other components in the sample.

Table 2: Representative GC Parameters for Derivatized Indole Alkaloids

| Parameter | Value/Condition |

| Derivatization | Trimethylsilylation with BSTFA |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Capillary Electrophoresis (CE) for Research Samples

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, with the advantages of low sample and solvent consumption ijpsr.info. For the analysis of alkaloids and related compounds, Capillary Zone Electrophoresis (CZE) is a frequently employed mode ijpsr.info. In CZE, separation is achieved based on the differential migration of charged species in an electric field.

The analysis of indole alkaloids by CE often involves the use of a background electrolyte (BGE) with a specific pH and composition to control the charge and mobility of the analytes. For instance, a mixture of methanol and sodium acetate (B1210297) buffer at a low pH has been used for the separation of opium alkaloids nih.gov. The addition of modifiers like cyclodextrins to the BGE can enhance selectivity, especially for closely related or isomeric compounds ijpsr.info. Detection is commonly performed using a UV detector, taking advantage of the chromophoric nature of the indole ring ijpsr.info.

Mass Spectrometric Detection Methods for this compound

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a chromatographic separation method, provides definitive identification and robust quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of low-level analytes in complex matrices, such as biological fluids. The high selectivity of this technique minimizes the need for extensive sample cleanup. For indole derivatives, LC-MS/MS methods often employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) nih.gov.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion, corresponding to the protonated molecule [M+H]⁺ of this compound, is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. LC-MS/MS methods have been successfully developed for the quantification of indole and its metabolites in various biological samples nih.govnotulaebotanicae.ro.

Table 3: Representative LC-MS/MS Parameters for Indole Metabolites

| Parameter | Value/Condition |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ for this compound |

| Product Ions | Analyte-specific fragments |

| Collision Gas | Argon |

| Sample Prep. | Protein precipitation or liquid-liquid extraction |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the qualitative and quantitative analysis of volatile and thermally stable compounds. As mentioned previously, this compound requires derivatization prior to GC-MS analysis. The mass spectrum of the derivatized analyte provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification.

The electron ionization (EI) mass spectrum of the derivatized compound will exhibit a molecular ion peak and a series of fragment ions characteristic of the indole structure and the derivatizing group. For quantitative analysis, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only a few specific ions, thereby increasing sensitivity and selectivity. GC-MS has been effectively used for the analysis of various indole alkaloids and related compounds after appropriate derivatization nih.govnotulaebotanicae.ro. For instance, indole-3-acetic acid has been analyzed by GC-MS after methylation, monitoring its protonated molecular ion and major fragment ions anu.edu.au.

Development of Bioanalytical Assays for Research Studies Involving this compound

The development of sensitive and selective bioanalytical assays is paramount for pharmacokinetic, metabolic, and toxicological studies of this compound in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, specificity, and wide dynamic range.

A validated LC-MS/MS method for the determination of a structurally similar compound, hinokiflavone, in rat plasma offers a foundational approach. nih.gov This method utilized a Hypersil Gold C18 column for chromatographic separation with an isocratic mobile phase of methanol and water. nih.gov Detection was achieved using a triple quadrupole mass spectrometer in negative electrospray ionization mode, monitoring specific precursor and product ion transitions. nih.gov For this compound, a similar approach would be adapted, involving the optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and selectivity.

Table 1: Representative LC-MS/MS Method Parameters for Bioanalytical Assays of Indole Derivatives

| Parameter | Recommended Condition |

| Chromatography | |

| Column | C18 reverse-phase (e.g., Hypersil Gold, Phenomenex Luna) |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) nih.govnih.gov |

| Flow Rate | 0.3 - 0.7 mL/min nih.govkoreamed.org |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode, to be optimized for the analyte. doi.org |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- for this compound (to be determined) |

| Product Ion (Q3) | Specific fragment ions of the parent molecule (to be determined) |

| Internal Standard | A structurally similar compound, preferably a stable isotope-labeled analog. doi.org |

The validation of such a bioanalytical method is a critical step and should be performed in accordance with regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term, long-term). koreamed.org For instance, a validated method for tadalafil (B1681874) in human plasma demonstrated intra- and inter-day precision with a relative standard deviation (RSD) within 8.4% and accuracy with a relative error (RE) lower than -3.2%. koreamed.org

Sample Preparation Strategies for Biological and Environmental Research Matrices

The effective isolation and concentration of this compound from complex biological and environmental matrices are essential for accurate and reliable analysis. The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.

Biological Matrices (e.g., Plasma, Urine):

For biological fluids like plasma and urine, protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed techniques.

Protein Precipitation: This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. koreamed.org The supernatant can then be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE utilizes the differential solubility of the analyte in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent) to isolate it from interfering matrix components. nih.gov For the analysis of quetiapine (B1663577) in human plasma, a liquid-liquid extraction was performed using diethyl ether after the addition of NaOH. doi.org

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. For indole alkaloids, reversed-phase materials like C18 are widely used. sci-hub.se

Table 2: Example of a Solid-Phase Extraction Protocol for Indole Compounds from Biological Fluids

| Step | Procedure |

| Conditioning | The SPE cartridge (e.g., C18) is conditioned with methanol followed by water or a buffer solution. |

| Sample Loading | The pre-treated plasma or urine sample is loaded onto the cartridge. |

| Washing | The cartridge is washed with a weak solvent to remove interfering substances. |

| Elution | The analyte of interest, this compound, is eluted with a strong organic solvent (e.g., methanol, acetonitrile). |

| Evaporation & Reconstitution | The eluate is evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. doi.org |

Environmental Matrices (e.g., Wastewater, Soil):

The analysis of this compound in environmental samples presents unique challenges due to the complexity of the matrices and typically lower analyte concentrations.

Wastewater: For aqueous samples like wastewater, SPE is a highly effective technique for the concentration and purification of trace organic pollutants. The selection of the appropriate sorbent is critical and often involves reversed-phase materials for non-polar compounds.

Soil and Sediment: The extraction of the target compound from solid matrices like soil and sediment typically involves an initial solvent extraction step. This can be achieved through methods such as sonication or pressurized liquid extraction (PLE) using an appropriate organic solvent. The resulting extract is then often subjected to a cleanup procedure, such as SPE, to remove co-extracted matrix components before instrumental analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

For the analysis of polar compounds like this compound by GC-MS, derivatization is often necessary to increase volatility and improve chromatographic performance. Silylation is a common derivatization technique where active hydrogens in functional groups (e.g., the N-H of the indole ring) are replaced with a trimethylsilyl (TMS) group. nih.govomicsonline.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov The resulting TMS derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. mdpi.comresearchgate.net

Table 3: Spectroscopic Data for Structurally Related Indole Compounds

| Compound | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 125 MHz) δ (ppm) |

| 5-Methoxy-3-methyl-1H-indole rsc.org | 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H) | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 |

| 1-([1,1'-biphenyl]-4-yl)ethanone rsc.org | 8.00 (s, 2H), 7.64 (s, 2H), 7.36 (d, J = 18.0 Hz, 2H), 7.06-7.00 (m, 2H), 3.83 (s, 3H), 2.64 (s, 3H) | Not available in the provided context |

| 3-Methyl-5-nitro-1H-indole rsc.org | 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H) | 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58 |

Advanced Research Applications and Future Directions for 1 5 Methoxy 1h Indol 3 Yl Ethanone Research

Development of 1-(5-methoxy-1H-indol-3-yl)ethanone as a Chemical Probe for Biological Systems

The structural framework of this compound is particularly amenable to modification for the creation of chemical probes, which are specialized molecules designed to study biological systems in real-time. A significant area of development is in the field of fluorescent probes. By strategically modifying the indole (B1671886) skeleton, researchers can engineer molecules with sensitive photophysical properties.

A prominent example is the rational design of alkenyl indole-based fluorophores that are responsive to the polarity of their microenvironment. acs.org These probes are engineered to exhibit changes in their fluorescent output based on the surrounding conditions. This is achieved by tuning the intramolecular charge transfer (ICT) properties of the molecule. The indole nucleus can act as an electron donor, and by attaching various electron-withdrawing or -donating groups, the electronic push-pull effect can be finely controlled. This allows the probe's fluorescence to shift in response to changes in the local environment, such as the highly dynamic and lipid-rich interior of cellular organelles. acs.org

For instance, such rationally designed indole derivatives have been used to create probes for tracking the polarity of lipid droplets, which are dynamic organelles implicated in the pathology of conditions like Parkinson's disease. acs.org While this compound is not itself the final probe, its scaffold represents a key starting point for the synthesis of these advanced research tools.

Integration of this compound into Chemical Biology Toolkits

The development of chemical probes based on the indole scaffold leads to their integration into broader chemical biology toolkits. These toolkits are curated collections of molecules that enable researchers to interrogate and manipulate biological processes with high precision. Indole-based fluorescent probes, for example, become essential tools for cell biologists studying organelle dynamics, protein localization, and cellular metabolism. acs.org

The versatility of the indole core, as seen in this compound, allows for the creation of a diverse range of tools. By altering the functional groups attached to the indole ring, probes can be targeted to different cellular compartments or made sensitive to various biological analytes. This modularity is crucial for building a comprehensive toolkit that can address a wide array of biological questions. The availability of such probes facilitates research into the cellular mechanisms of disease and the identification of new therapeutic targets.

Exploration of Novel Pharmacological Targets for this compound

The indole nucleus is a privileged scaffold in drug discovery, and derivatives of this compound are being investigated for their activity against a growing list of novel pharmacological targets. The methoxy (B1213986) group on the indole ring, in particular, is known to be a feature in many biologically active compounds and can influence target binding and metabolic stability. chim.it Research has shown that modifying the core indole structure can yield potent and selective inhibitors for various enzymes and receptors implicated in disease.

Some of the novel pharmacological targets currently being explored for indole derivatives include:

Bromodomains: Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of the CBP/EP300 bromodomains, which are epigenetic readers considered therapeutic targets for castration-resistant prostate cancer. nih.gov

Tubulin Polymerization: Certain indole-based acetamides have been designed to inhibit tubulin polymerization, a validated strategy in cancer chemotherapy. One such compound demonstrated potent antiproliferative activity against several cancer cell lines and was found to arrest the cell cycle in the G2/M phase. rsc.org

Janus Kinase 1 (JAK1): A highly selective JAK1 inhibitor, AZD4205, features an indole core and was developed to overcome resistance to other targeted cancer therapies. Constitutive activation of the JAK/STAT pathway is linked to numerous diseases, and selective JAK1 inhibition is a promising therapeutic approach. nih.gov

Aromatase: In the search for new treatments for breast cancer, indole aryl sulfonamides have been synthesized and evaluated as aromatase inhibitors. Several compounds showed inhibitory activity in the sub-micromolar range. nih.gov

Endothelin-1 (B181129) Receptor: Novel compounds containing a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid structure have been synthesized and evaluated as antagonists of the endothelin-1 receptor, a target for cardiovascular diseases. nih.gov

| Pharmacological Target | General Derivative Class | Therapeutic Area | Source |

|---|---|---|---|

| CBP/EP300 Bromodomains | 1-(1H-indol-1-yl)ethanone Derivatives | Oncology | nih.gov |

| Tubulin Polymerization | Indole-based Acetamides | Oncology | rsc.org |

| Janus Kinase 1 (JAK1) | Pyrimidinyl-indoles | Oncology, Inflammation | nih.gov |

| Aromatase | Indole Aryl Sulfonamides | Oncology | nih.gov |

| Endothelin-1 Receptor | Indole-Pyrazole Carboxylic Acids | Cardiovascular | nih.gov |

Potential for Lead Optimization and Preclinical Research Pathways

Once an indole derivative shows promising activity against a target (a "hit"), it enters a rigorous process of lead optimization. This stage aims to refine the molecule's properties to make it a suitable candidate for preclinical and, eventually, clinical development. The core structure of this compound provides a versatile template for such optimization.

The goals of lead optimization include:

Improving Potency: Modifying the structure to enhance binding affinity to the target, often measured by a lower IC₅₀ value. nih.gov

Enhancing Metabolic Stability: Altering parts of the molecule that are susceptible to rapid breakdown by metabolic enzymes in the liver. nih.gov

Optimizing Pharmacokinetic Profile: Adjusting the molecule's properties to ensure good absorption, distribution, a suitable half-life, and appropriate clearance from the body. nih.govnih.gov

Reducing Off-Target Activity: Minimizing interactions with other proteins to reduce the risk of side effects. nih.gov

A case study in the lead optimization of an indole series involves the development of 1,4-azaindoles as antimycobacterial agents. Initial leads showed excellent potency but suffered from high metabolic turnover and off-target activity. A focused medicinal chemistry effort led to new compounds with a robust pharmacokinetic profile and no off-target liability, making them suitable for further in vivo studies. nih.gov